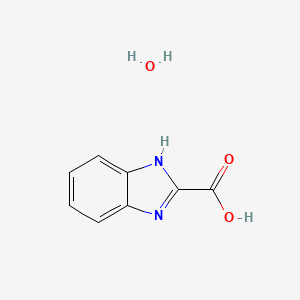

1H-Benzimidazole-2-carboxylic acid hydrate

Description

The exact mass of the compound 1H-Benzimidazole-2-carboxylic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzimidazole-2-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole-2-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-benzimidazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHUUYLPOCNBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594466 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-47-2 | |

| Record name | 1H-Benzimidazole-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-2-carboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 1H-Benzimidazole-2-carboxylic Acid Hydrate: A Multi-Technique Approach

An In-depth Technical Guide:

This guide provides a comprehensive technical overview of the essential analytical techniques required for the unambiguous characterization of 1H-Benzimidazole-2-carboxylic acid hydrate. For researchers in medicinal chemistry and materials science, this molecule serves as a critical building block and ligand, making its structural integrity paramount. This document moves beyond mere data presentation, offering insights into the causality behind experimental choices and demonstrating how a synergistic, multi-technique workflow provides a self-validating system for structural confirmation.

The benzimidazole scaffold is a privileged structure in drug development, renowned for its diverse biological activities. The 2-carboxylic acid derivative, in particular, often crystallizes with one or more water molecules, forming a hydrate. This inclusion of water is not trivial; it profoundly influences the compound's solid-state properties, including solubility, stability, and crystal packing, through an extensive network of hydrogen bonds. In its crystalline form, the molecule typically exists as a zwitterion, with the imidazole ring protonated and the carboxylic group deprotonated.[1] A thorough characterization is therefore indispensable to ensure the identity, purity, and consistency of the material.

Molecular Structure and Foundational Properties

Before delving into spectroscopic data, understanding the fundamental structure is crucial. The molecule consists of a fused benzene and imidazole ring system with a carboxylic acid group at the 2-position.

-

Molecular Formula: C₈H₆N₂O₂·H₂O (Monohydrate)

-

Molecular Weight: 180.16 g/mol (as monohydrate)[2]

-

Synonyms: 2-Carboxybenzimidazole hydrate, 1H-Benzo[d]imidazole-2-carboxylic acid hydrate[2]

The structural analysis workflow is designed to confirm this composition and elucidate its detailed connectivity and solid-state arrangement.

Caption: Zwitterionic structure of 1H-Benzimidazole-2-carboxylic acid hydrate.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Expertise & Causality: FT-IR spectroscopy is the first line of inquiry for functional group identification. Its speed and non-destructive nature make it ideal for initial screening. We employ this technique to probe the vibrational modes of the molecule's covalent bonds. The presence of the hydrate and the zwitterionic character create a unique and complex spectral signature, particularly in the hydroxyl and carbonyl stretching regions.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Sample Preparation (KBr): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) to form a transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder.

-

Analysis: Collect the spectrum, typically in the 4000–400 cm⁻¹ range, with a resolution of 4 cm⁻¹. Perform a background scan using an empty sample holder or a pure KBr pellet.

Data Interpretation & Key Findings

The FT-IR spectrum provides clear evidence for the key functional groups and the hydrogen-bonding network.

-

O-H and N-H Stretching Region (3600-2500 cm⁻¹): A very broad and strong absorption band is expected in this region. This is not a single, sharp peak but a complex envelope resulting from the overlapping stretching vibrations of the water of hydration (O-H), the protonated imidazole (N⁺-H), and extensive hydrogen bonding. The acidic proton of the carboxyl group is absent, consistent with the deprotonated carboxylate form.

-

Aromatic C-H Stretching: A weaker band typically appears just above 3000 cm⁻¹ (e.g., ~3060 cm⁻¹).[3]

-

Carbonyl and C=N/C=C Region (1700-1400 cm⁻¹): This region is highly diagnostic.

-

The absence of a sharp C=O stretch around 1700 cm⁻¹ corroborates the deprotonation of the carboxylic acid.

-

Instead, a strong band corresponding to the asymmetric stretching of the carboxylate (COO⁻) group appears around 1620-1600 cm⁻¹.

-

This is often overlapped by the C=N and aromatic C=C stretching vibrations of the benzimidazole ring system, which occur in the 1620-1450 cm⁻¹ range.[4]

-

-

Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of peaks corresponding to various bending and stretching vibrations (e.g., C-N, C-O), providing a unique fingerprint for the compound.[3][4]

Table 1: Summary of Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3600–2500 (broad) | O-H (water), N⁺-H (imidazole) stretching, H-bonding | Confirms presence of hydrate and protonated nitrogen, extensive hydrogen bonding. |

| ~3060 | Aromatic C-H stretching | Indicates the presence of the benzene ring. |

| ~1620–1600 | Asymmetric COO⁻ stretching, C=N stretching | Confirms deprotonated carboxyl group and imidazole ring structure. |

| ~1500–1450 | Aromatic C=C stretching | Characteristic of the benzimidazole core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While FT-IR confirms functional groups, NMR spectroscopy maps the carbon-hydrogen framework, providing definitive information on the molecule's connectivity and electronic environment. Both ¹H and ¹³C NMR are essential. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the polar compound and slow the exchange of labile protons (N-H, O-H), allowing for their observation.[5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure complete dissolution.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3][5]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time.

Caption: Standard workflow for NMR spectroscopic analysis.

Data Interpretation & Key Findings

-

¹H NMR Spectrum:

-

Carboxylic OH and Imidazole NH Protons: In DMSO-d₆, these labile protons are often observed as two distinct, broad singlets at very low field (downfield), potentially in the δ 10-14 ppm range.[6] The exact chemical shift is sensitive to concentration and temperature. The water of hydration will also appear as a broad singlet, typically around δ 3.3 ppm in DMSO-d₆.

-

Aromatic Protons: The four protons on the benzene portion of the ring system typically appear as a complex multiplet system between δ 7.2 and 7.8 ppm.[3] Due to symmetry, this may resolve into two pseudo-triplets or two multiplets, each integrating to 2H.

-

-

¹³C NMR Spectrum:

-

Carboxyl Carbon (C=O): This signal is characteristically found in the most downfield region of the spectrum, typically around δ 167.0 ppm.[6] Its presence confirms the carboxylic acid moiety.

-

Imidazole C2 Carbon (C=N): The carbon atom situated between the two nitrogen atoms is also significantly deshielded, appearing in the δ 140-150 ppm range.

-

Aromatic Carbons: The carbons of the benzene ring and the imidazole ring will appear in the δ 110-140 ppm region.

-

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Notes |

| ¹H | 10.0–14.0 (broad s) | Carboxylic OH / Imidazole N-H | Labile protons, position can vary.[6] |

| ¹H | 7.2–7.8 (m) | Aromatic C-H | Four protons on the benzene ring.[3] |

| ¹H | ~3.3 (broad s) | H₂O | Water of hydration. |

| ¹³C | ~167.0 | Carboxylate Carbon (COO⁻) | Confirms the C2 substituent.[6] |

| ¹³C | ~140-150 | Imidazole C2 | Carbon between two nitrogen atoms. |

| ¹³C | 110–140 | Aromatic/Imidazole Carbons | Multiple signals corresponding to the ring system. |

Electronic Spectroscopy: UV-Visible

Expertise & Causality: UV-Vis spectroscopy probes the conjugated π-electron system of the benzimidazole core. It provides information about the electronic transitions within the molecule and serves as a valuable tool for quantitative analysis and purity assessment.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

Data Interpretation & Key Findings

The UV-Vis spectrum of benzimidazole derivatives is characterized by strong absorption bands corresponding to π → π* transitions. For 1H-Benzimidazole-2-carboxylic acid, one would expect to see two main absorption maxima (λ_max), typically one around 240-250 nm and another, often with a shoulder, in the 270-300 nm range.[3][7] These absorptions are characteristic of the benzimidazole chromophore.

Table 3: Typical UV-Visible Absorption Maxima (in Ethanol)

| λ_max (nm) | Assignment |

| ~248 | π → π* transition |

| ~295 | π → π* transition |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the analyte and offers structural clues through its fragmentation pattern. For this compound, it serves as the ultimate confirmation of the molecular formula of the anhydrous molecule, as the water of hydration is lost during ionization.

Experimental Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion (for ESI-MS) or after separation (for GC-MS, though derivatization may be needed).

-

Ionization: Use a suitable ionization method. Electrospray Ionization (ESI) is well-suited for this polar molecule.

-

Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio.

Data Interpretation & Key Findings

-

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 163.1, corresponding to the anhydrous formula C₈H₆N₂O₂. The molecular weight of the hydrate (180.16) is not observed.

-

Key Fragmentation: A highly characteristic fragmentation pathway for this molecule is decarboxylation (loss of CO₂). This results in a prominent fragment ion at m/z 119.1, corresponding to the benzimidazole cation.[8][9] This fragmentation strongly supports the proposed structure.

Table 4: Key Mass Spectrometry Fragments (ESI+)

| m/z Value | Assignment | Rationale |

| 163.1 | [C₈H₆N₂O₂ + H]⁺ | Protonated molecular ion of the anhydrous compound. |

| 119.1 | [M+H - CO₂]⁺ or [C₇H₇N₂]⁺ | Fragment resulting from the loss of carbon dioxide (decarboxylation).[8][9] |

Definitive Structural Proof: Single-Crystal X-ray Diffraction

Trustworthiness & Authoritative Grounding: While the combination of spectroscopic methods provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can deliver an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for confirming the zwitterionic nature, identifying the precise location of the water molecule, and mapping the intricate hydrogen-bonding network that stabilizes the crystal lattice.[1][2]

Key Findings from Crystallography:

-

Confirmation of Hydrate: X-ray diffraction studies on this compound have confirmed its existence as a monohydrate[2] and a dihydrate.[1]

-

Zwitterionic Form: The analysis reveals equal C-O bond lengths in the carboxylate group and protonation on one of the imidazole nitrogens, providing definitive proof of the zwitterionic state in the crystal.[1]

-

Planarity: The benzimidazole ring system and the carboxylate group are nearly coplanar.[1]

-

Hydrogen Bonding: It maps the extensive network of N—H⋯O and O—H⋯O hydrogen bonds that link the molecules and water into a stable 3D supramolecular architecture.[1]

Table 5: Representative Crystallographic Data for 1H-Benzimidazole-2-carboxylic acid monohydrate

| Parameter | Value | Source |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| a (Å) | 4.4080 | [2] |

| b (Å) | 8.877 | [2] |

| c (Å) | 10.757 | [2] |

| α (°) | 72.20 | [2] |

| β (°) | 87.67 | [2] |

| γ (°) | 88.53 | [2] |

Integrated Characterization Workflow

No single technique is sufficient. True scientific integrity is achieved by integrating the data from these orthogonal methods. The workflow below illustrates how each piece of information contributes to the final, validated structural assignment.

Caption: A synergistic workflow for the complete characterization of the title compound.

Conclusion

The comprehensive characterization of 1H-Benzimidazole-2-carboxylic acid hydrate is a prime example of the necessity of a multi-technique analytical approach. FT-IR provides initial confirmation of functional groups and hydration. NMR spectroscopy elucidates the precise proton and carbon environments, confirming the molecular backbone. Mass spectrometry verifies the molecular weight of the core molecule and its characteristic fragmentation, while UV-Vis spectroscopy confirms the integrity of the conjugated system. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure, including its zwitterionic nature and the crucial role of the water of hydration. By following this self-validating workflow, researchers can ensure the scientific integrity of their work and the quality of the materials used in drug discovery and development.

References

-

Kadhim, A. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481. Available at: [Link]

-

Al-Saeedi, S. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5344. Available at: [Link]

-

This citation is not directly used in the text but provides general context on benzimidazole synthesis and characterization. Available at: [Link]

-

Geronikaki, A., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmacia, 69(4), 913-926. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Journal of Chemistry, 2022, 9523223. Available at: [Link]

-

This citation is not directly used in the text but provides general context on NMR of benzimidazoles. Available at: [Link]

-

Fun, H. K., et al. (2011). 1H-Benzimidazol-3-ium-2-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1399. Available at: [Link]

-

This citation is not directly used in the text but provides general context on coordination compounds of the target molecule. Available at: [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-carboxylic acid hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6722. Available at: [Link]

Sources

- 1. 1H-Benzimidazol-3-ium-2-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Benzimidazole-2-carboxylic acid hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Benzimidazole-2-carboxylic Acid Hydrate

This guide provides a comprehensive technical analysis of the crystal structure of 1H-Benzimidazole-2-carboxylic acid hydrate, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the structural intricacies of this compound, the profound implications of its hydrated form, and the precise experimental methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of benzimidazole derivatives.

Introduction: The Significance of Benzimidazole Scaffolds and Their Hydrates

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antiviral to anticancer therapies.[1] 1H-Benzimidazole-2-carboxylic acid, as a functionalized derivative, serves as a versatile building block in the synthesis of more complex pharmaceutical compounds.[2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes its three-dimensional structure a critical determinant of its biological activity and physicochemical properties.

Of particular importance is the crystalline form of an active pharmaceutical ingredient (API), which can exist as an anhydrous solid or as a hydrate. A pharmaceutical hydrate is a crystalline form where water molecules are incorporated into the crystal lattice in a stoichiometric ratio with the drug molecule.[3] The presence of this water can dramatically alter key properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] For instance, hydrates are often more thermodynamically stable under ambient conditions but may exhibit slower dissolution rates compared to their anhydrous counterparts.[3][5] Therefore, a thorough understanding of the hydrate's crystal structure is not merely an academic exercise but a fundamental requirement for robust drug formulation and development.[4][6]

This guide focuses specifically on the monohydrate form of 1H-Benzimidazole-2-carboxylic acid, elucidating its detailed crystal structure and the critical role of the water molecule in defining its supramolecular architecture.

Crystal Structure Elucidation: A Methodological Workflow

The determination of a molecule's crystal structure is a systematic process that begins with the synthesis and growth of high-quality single crystals, followed by X-ray diffraction analysis, and culminating in structure solution and refinement.[7]

Synthesis and Crystallization Protocol

The foundational step in crystal structure analysis is obtaining single crystals of sufficient size and quality.

Synthesis: A common and effective route for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with a carboxylic acid.[1][8] For 1H-Benzimidazole-2-carboxylic acid, this typically involves the reaction of o-phenylenediamine with oxalic acid or a derivative thereof, often under acidic conditions to facilitate cyclization.[9]

Step-by-Step Crystallization Protocol (Slow Evaporation): The rationale behind slow evaporation is to allow molecules to self-assemble into a highly ordered crystal lattice gradually, minimizing defects.

-

Purification: The synthesized 1H-Benzimidazole-2-carboxylic acid powder is first purified, typically by recrystallization or column chromatography, to remove any impurities that could inhibit crystal growth.

-

Solvent Selection: A suitable solvent or solvent system is chosen. The ideal solvent is one in which the compound has moderate solubility at room temperature. For the title compound, aqueous solutions or mixtures with polar organic solvents like ethanol are often effective.

-

Solution Preparation: The purified compound is dissolved in the chosen solvent to create a near-saturated solution. Gentle heating may be applied to ensure complete dissolution.

-

Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to supersaturation and subsequent nucleation and growth of single crystals over several days.

-

Harvesting: Once crystals of adequate size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps and Rationale:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head. This allows the crystal to be precisely oriented in the X-ray beam.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a cryogenic temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, which results in sharper diffraction spots and more accurate data.[7] The instrument then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, collecting a complete set of diffraction data.[7]

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map of the unit cell using software like SHELXS.[7] This initial model is then refined against the experimental data using least-squares methods (e.g., with SHELXL) to yield the final, precise atomic coordinates, bond lengths, and angles.[7]

Structural Analysis of 1H-Benzimidazole-2-carboxylic Acid Monohydrate

The crystal structure of 1H-Benzimidazole-2-carboxylic acid monohydrate (C₈H₆N₂O₂·H₂O) has been determined and reveals several key features.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized below. This data corresponds to the monohydrate form.[10]

| Parameter | Value[10] |

| Formula | C₈H₈N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4080 |

| b (Å) | 8.877 |

| c (Å) | 10.757 |

| α (°) | 72.20 |

| β (°) | 87.67 |

| γ (°) | 88.53 |

| Volume (ų) | Not explicitly stated, but calculable |

| Z | 2 |

Z is the number of formula units per unit cell.

Molecular Structure and Conformation

A crucial finding from the crystal structure analysis is that the molecule exists in a zwitterionic form . This means that the carboxylic acid group is deprotonated (-COO⁻), while the benzimidazole ring is protonated, specifically at one of the nitrogen atoms, forming an imidazolium cation.[11] This charge separation is a key feature influencing the molecule's interactions.

The benzimidazole ring system is essentially planar, and the carboxylate group is nearly coplanar with it, indicating a high degree of conjugation.[11]

The Role of Water: Hydrogen Bonding Network

The single water molecule in the asymmetric unit is not merely a passive occupant of the crystal lattice; it is integral to the supramolecular assembly. It acts as a hydrogen bond donor and acceptor, linking the zwitterionic molecules into a robust, two-dimensional network.

Key Hydrogen Bonding Interactions:

-

The protonated nitrogen of the imidazolium ring (N-H) donates a hydrogen bond to an oxygen atom of the water molecule.

-

The water molecule, in turn, donates hydrogen bonds to the carboxylate oxygen atoms of neighboring benzimidazole molecules.

-

The carboxylate group also accepts hydrogen bonds from the water molecules.

This extensive network of N—H⋯O and O—H⋯O hydrogen bonds dictates the crystal packing and is responsible for the thermodynamic stability of the hydrate form.[11]

Caption: Hydrogen bonding motif in the monohydrate crystal.

Complementary Analytical Techniques

While SC-XRD provides the definitive atomic arrangement, other spectroscopic techniques are vital for a complete characterization and for analyzing bulk material.

-

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups. For the title compound, characteristic peaks would include a broad absorption for the N-H stretch (around 3400 cm⁻¹) and strong absorptions for the carboxylate (COO⁻) asymmetric and symmetric stretches.[1][8]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) in solution provides information about the chemical environment of the atoms, confirming the molecular structure.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for studying the stability of the hydrate. TGA can quantify the water content by measuring the mass loss upon heating, while DSC can determine the temperature and enthalpy of dehydration.[6][12]

Conclusion and Implications for Drug Development

The crystal structure analysis of 1H-Benzimidazole-2-carboxylic acid monohydrate reveals a zwitterionic molecule stabilized by an extensive two-dimensional hydrogen-bonding network mediated by a single water molecule. This detailed structural knowledge is paramount for drug development professionals. It allows for:

-

Polymorph and Hydrate Screening: Understanding the stable hydrate form is critical to prevent unwanted phase transitions during manufacturing or storage, which could alter drug performance.[4]

-

Formulation Design: Knowledge of the crystal packing and intermolecular interactions informs the selection of excipients and processing conditions to ensure the stability and desired dissolution profile of the final drug product.[5]

-

Intellectual Property: A well-characterized crystalline form can be a key component of a patent portfolio.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525703, 1H-Benzimidazole-2-carboxylic acid hydrate. Available at: [Link].

-

Kadhim, A. J., & Obayes, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473-481. Available at: [Link].

-

Ma, H., Tian, Q., & Wan, B. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. Zeitschrift für Kristallographie - New Crystal Structures, 237(3), 335-337. Available at: [Link].

-

Ma, H., Tian, Q., & Wan, B. (2022). The crystal structure of 1H-benzimidazole-2-carboxamide, C8H7N3O. De Gruyter. Available at: [Link].

-

Fun, H.-K., et al. (2011). 1H-Benzimidazol-3-ium-2-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1399. Available at: [Link].

-

Wang, J., et al. (2014). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. Inorganica Chimica Acta, 423, 335-342. Available at: [Link].

-

Koprivica, M. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bis(1H-benzimidazole-κN3)bis(benzimidazole-2-carboxylato-κ2N3,O)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 444–449. Available at: [Link].

-

Krawczyk, S., Gdaniec, M., & Saczewski, F. (2005). 1H-Benzimidazole-2-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4185-o4187. Available at: [Link].

-

Yildirim, M., & Karaca, S. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Sakarya University Journal of Science, 26(5), 879-891. Available at: [Link].

-

proUmid GmbH & Co. KG. Hydrate Formation | DVS hydrate analysis. Available at: [Link].

-

Semantic Scholar. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link].

-

Ueda, H., et al. (2021). Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. Journal of Pharmaceutical Sciences, 110(10), 3496-3504. Available at: [Link].

-

Gaisford, S. (2020). What are (pharmaceutical) hydrates and solvates? [Video]. Pharma Drama. Available at: [Link].

-

Arumugam, N., et al. (2015). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 20(9), 16996-17011. Available at: [Link].

-

Ueda, H., et al. (2021). Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. ResearchGate. Available at: [Link].

-

ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link].

-

Al-Masoudi, N. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 999. Available at: [Link].

-

Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis. MDPI Encyclopedia. Available at: [Link].

-

Kadhim, A. J., & Obayes, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. Available at: [Link].

-

ResearchGate. XRD analysis of racemic benzimidazole derivative 2. Available at: [Link].

Sources

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of bis(1H-benzimidazole-κN3)bis(benzimidazole-2-carboxylato-κ2N3,O)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Benzimidazole-2-carboxylic acid hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Benzimidazol-3-ium-2-carboxylate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Potential of 1H-Benzimidazole-2-carboxylic acid hydrate: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, bestowing upon its derivatives a remarkable breadth of pharmacological activities.[1][2] From the proton-pump inhibitor omeprazole to the anthelmintic mebendazole, the clinical success of benzimidazole-containing drugs underscores the therapeutic promise of this versatile scaffold.[3] This guide focuses on a fundamental yet potent member of this family: 1H-Benzimidazole-2-carboxylic acid hydrate . While many investigations have explored its derivatives, a deep understanding of the core molecule's intrinsic biological activities is paramount for the rational design of next-generation therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of 1H-Benzimidazole-2-carboxylic acid hydrate and its closely related analogs.

Synthesis and Characterization of 1H-Benzimidazole-2-carboxylic acid hydrate

The synthesis of 1H-Benzimidazole-2-carboxylic acid is a well-established process, typically involving the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative.[4][5] The hydrate form is often obtained upon crystallization from aqueous solutions.

General Synthesis Protocol

A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with carboxylic acids.[4] The following protocol outlines a general procedure for the synthesis of 1H-Benzimidazole-2-carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as 4N hydrochloric acid.

-

Reflux: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Filter the precipitate and wash thoroughly with cold water to remove any unreacted starting materials and the acid catalyst.

-

Recrystallization: For purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield 1H-Benzimidazole-2-carboxylic acid hydrate as a crystalline solid.[6]

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1H-Benzimidazole-2-carboxylic acid hydrate.

Antimicrobial Activity: A Foundation for Novel Anti-infectives

Benzimidazole derivatives have long been recognized for their potent antimicrobial properties.[2][6] The core structure of 1H-Benzimidazole-2-carboxylic acid serves as a crucial pharmacophore in the development of new antibacterial and antifungal agents.

Mechanistic Insights

The antimicrobial action of benzimidazoles is often multifactorial. While specific mechanisms can vary with different substitutions, some common modes of action for the benzimidazole scaffold include:

-

Inhibition of Nucleic Acid Synthesis: Benzimidazoles can interfere with the synthesis of DNA and RNA in microbial cells.

-

Disruption of Microbial Metabolism: They can inhibit key enzymes involved in essential metabolic pathways.

-

Impairment of Cell Wall Integrity: Some derivatives have been shown to disrupt the formation of the microbial cell wall.

Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 1H-Benzimidazole-2-carboxylic acid hydrate and its derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The broth microdilution method is a widely accepted and quantitative technique for this purpose.[7][8]

Detailed Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Compound Preparation: Prepare a stock solution of 1H-Benzimidazole-2-carboxylic acid hydrate in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC/MFC.

Antimicrobial Activity Data for Benzimidazole-2-carboxylic Acid Derivatives

While specific MIC values for the parent 1H-Benzimidazole-2-carboxylic acid hydrate are not extensively reported, numerous studies on its derivatives demonstrate potent antimicrobial activity.

| Derivative Type | Target Microorganism | MIC Range (µg/mL) | Reference |

| Halogenated Benzimidazoles | S. aureus (including MRSA) | < 1 - 16 | [7] |

| Benzimidazole-Isatin Hybrids | Gram-positive & Gram-negative bacteria | 6.25 - 25 | [9] |

| 2-Substituted Benzimidazoles | Various bacteria and fungi | 0.39 - 250 | [2] |

Note: The data presented is for derivatives and illustrates the potential of the core scaffold.

Anticancer Activity: Targeting the Hallmarks of Cancer

The benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[10] Derivatives of 1H-Benzimidazole-2-carboxylic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Putative Mechanisms of Anticancer Action

The anticancer effects of benzimidazole derivatives are diverse and often target multiple cellular pathways involved in cancer progression. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain benzimidazoles bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: They can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

-

Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

-

Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage and cell death.[10]

In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1H-Benzimidazole-2-carboxylic acid hydrate or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Anticancer Activity Data for Benzimidazole-2-carboxylic Acid Derivatives

Numerous derivatives of 1H-Benzimidazole-2-carboxylic acid have shown potent anticancer activity.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N,2,6-trisubstituted 1H-benzimidazoles | MDA-MB-231 (Breast) | 2.39 | [10] |

| N,2,6-trisubstituted 1H-benzimidazoles | HepG2 (Liver) | 3.22 | [10] |

| Metal Complexes of Benzimidazoles | Various cell lines | 3.5 - 26.7 | [10] |

| Benzimidazole Phenylhydrazones | PC-3 (Prostate) | Moderate Activity | [1] |

Note: The data presented is for derivatives and illustrates the potential of the core scaffold.

Anticancer Drug Discovery Workflow

Caption: A representative workflow for the evaluation of anticancer activity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

The benzimidazole scaffold is also a key component in compounds exhibiting anti-inflammatory activity.[13][14] The structural features of 1H-Benzimidazole-2-carboxylic acid are conducive to interactions with enzymes and receptors involved in the inflammatory response.

Potential Anti-inflammatory Mechanisms

Benzimidazole derivatives can exert their anti-inflammatory effects through various mechanisms, including:

-

Inhibition of Prostaglandin Synthesis: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[13]

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Interaction with Inflammatory Receptors: Benzimidazoles can act as antagonists for receptors involved in inflammatory signaling pathways.[14]

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.[15][16]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate the animals (e.g., Wistar rats) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer 1H-Benzimidazole-2-carboxylic acid hydrate or a derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti-inflammatory Activity of Benzimidazole-2-carboxylic Acid Derivatives

Studies have shown that derivatives of benzimidazole-2-carboxylic acid exhibit significant anti-inflammatory activity in the carrageenan-induced paw edema model, suggesting an inhibition of prostaglandin synthesis as a probable mechanism of action.[13] The activity is often dependent on the nature and position of substituents on the benzimidazole ring.[13]

Conclusion and Future Directions

1H-Benzimidazole-2-carboxylic acid hydrate represents a foundational molecule with a rich pharmacological potential that is amplified through chemical derivatization. Its inherent structural features make it a valuable starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and its future analogs.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: While general mechanisms of action are known for the benzimidazole class, identifying the specific molecular targets of 1H-Benzimidazole-2-carboxylic acid hydrate will be crucial for understanding its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the core molecule and subsequent biological evaluation will enable the development of more potent and selective compounds.

-

Advanced In Vivo and Preclinical Studies: Promising derivatives should be advanced to more complex animal models and preclinical studies to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of 1H-Benzimidazole-2-carboxylic acid and its derivatives holds significant promise for the discovery of new and effective therapies for a wide range of human diseases.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Benzimidazole-2-carboxylic acid hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. connectjournals.com [connectjournals.com]

- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name for 1H-Benzimidazole-2-carboxylic acid hydrate

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxylic Acid Hydrate

Abstract

This technical guide provides a comprehensive overview of 1H-Benzimidazole-2-carboxylic acid hydrate, a key heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry and materials science. The benzimidazole core is a privileged structure in drug discovery, and this particular derivative serves as a critical building block for a vast array of pharmacologically active agents. This document details its precise nomenclature, physicochemical properties, established synthesis protocols, and analytical characterization techniques. Furthermore, it explores its significant applications in drug development, highlighting the versatility of the benzimidazole scaffold. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.

Chemical Identity and Nomenclature

The formal identification of a chemical compound is critical for regulatory compliance, literature searches, and unambiguous scientific communication. The title compound is a hydrated form of 1H-Benzimidazole-2-carboxylic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 1H-benzimidazole-2-carboxylic acid;hydrate .[1] The anhydrous parent compound is named 1H-benzimidazole-2-carboxylic acid .[2] The presence of a water molecule in the crystal lattice is explicitly noted in the hydrate's nomenclature.

Table 1: Chemical Identifiers and Properties

| Property | Value (for Hydrate) | Value (for Anhydrous) | Source(s) |

| IUPAC Name | 1H-benzimidazole-2-carboxylic acid;hydrate | 1H-benzimidazole-2-carboxylic acid | [1][2] |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₆N₂O₂ | [1][2] |

| Molecular Weight | 180.16 g/mol | 162.15 g/mol | [1][2] |

| CAS Number | 849776-47-2 | 2849-93-6 | [1][2] |

| PubChem CID | 18525703 | 233240 | [1][2] |

| Common Synonyms | 1H-Benzimidazole-2-carboxylic acid monohydrate, 2-Carboxybenzimidazole hydrate | 2-Benzimidazolecarboxylic acid, 2-Carboxybenzimidazole | [1][2] |

Synthesis and Purification

The synthesis of 2-substituted benzimidazoles is most classically achieved through the Phillips-Ladenburg reaction . This method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or nitrile) under acidic conditions and heat.[3][4][5] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.

General Reaction Mechanism

The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. The subsequent dehydration and cyclization steps are driven by the formation of the stable aromatic benzimidazole ring system.

Caption: Phillips-Ladenburg synthesis mechanism for benzimidazoles.

Laboratory Synthesis Protocol

This protocol describes a representative synthesis of 1H-Benzimidazole-2-carboxylic acid from o-phenylenediamine and diethyl oxalate.

Materials:

-

o-Phenylenediamine

-

Diethyl oxalate

-

4 M Hydrochloric acid (HCl)

-

Ethanol

-

Activated charcoal

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

-

Acidic Condensation: Add 50 mL of 4 M HCl to the flask. The acid acts as a catalyst and helps maintain a medium conducive to the condensation reaction.[6]

-

Reflux: Heat the mixture to reflux using a heating mantle for 2 hours. The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed to completion.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The crude product will precipitate out of the solution as the hydrochloride salt.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual acid and impurities.

-

Neutralization: Suspend the crude solid in 100 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step converts the hydrochloride salt to the free carboxylic acid, which is less soluble.

-

Purification (Recrystallization): Collect the neutralized product by filtration. To purify, dissolve the crude solid in a minimum amount of boiling water containing a small amount of activated charcoal to decolorize the solution. Hot-filter the solution to remove the charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The hydrate form crystallizes from the aqueous solution.

-

Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold water, and air dry.

Caption: Workflow for synthesis and purification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and physical methods provides a self-validating system.

Table 2: Key Analytical Data for Characterization

| Technique | Method | Expected Result | Rationale |

| FTIR Spectroscopy | KBr Pellet or ATR | Broad peak ~3400 cm⁻¹ (O-H, N-H stretch), ~3050 cm⁻¹ (Ar C-H), ~1700 cm⁻¹ (C=O stretch), 1620-1450 cm⁻¹ (C=C, C=N) | Confirms the presence of key functional groups: carboxylic acid, N-H of the imidazole, and the aromatic system.[3][7][8] |

| ¹H-NMR | DMSO-d₆ | δ ~13.0 ppm (br s, 1H, -COOH), δ ~12.5 ppm (br s, 1H, imidazole N-H), δ 7.2-7.8 ppm (m, 4H, aromatic protons) | Provides information on the proton environment, confirming the aromatic structure and the presence of acidic protons. |

| Mass Spectrometry | ESI(-) | [M-H]⁻ at m/z 161.04 | Determines the mass of the anhydrous parent molecule, confirming its molecular formula. |

| Melting Point | Capillary Method | Decomposes >240 °C | A sharp melting or decomposition point is an indicator of high purity. |

| X-Ray Diffraction | Single Crystal | Confirms the monohydrate structure with specific lattice parameters (a=4.4080 Å, b=8.877 Å, c=10.757 Å)[1] | Provides definitive proof of the three-dimensional structure and the presence of one water molecule per molecule of the acid.[1] |

Applications in Drug Development and Research

The benzimidazole ring is considered a "privileged scaffold" because its structure is capable of interacting with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[9] Consequently, derivatives of benzimidazole are found in numerous FDA-approved drugs.[10]

1H-Benzimidazole-2-carboxylic acid is not typically used as a therapeutic agent itself but serves as a versatile starting material or key intermediate for the synthesis of more complex and potent drug candidates.[11] Its structure features three key points for chemical modification:

-

The carboxylic acid group at the 2-position.

-

The 'pyrrolic' nitrogen (N1).

-

The 'pyridinic' nitrogen (N3).

By modifying these positions, medicinal chemists can generate large libraries of compounds to screen for activity against various diseases.

-

Antimicrobial Agents: The benzimidazole scaffold is a cornerstone of many antibacterial, antifungal, and anthelmintic drugs.[10][12]

-

Anticancer Agents: Numerous benzimidazole derivatives have been synthesized and evaluated for their potent anticancer activities.[13][14]

-

Antiviral Agents: The scaffold has been incorporated into compounds targeting various viruses.[10]

-

Coordination Chemistry: The molecule acts as a flexible multidentate ligand for creating lanthanide coordination polymers, which have applications in materials science due to their unique luminescent properties.[7][11]

Caption: Use of a core scaffold to generate diverse bioactive compounds.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount to ensuring researcher safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), 1H-Benzimidazole-2-carboxylic acid hydrate is classified as causing serious eye damage.[1]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[15]

-

Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage:

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[15]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Conclusion

1H-Benzimidazole-2-carboxylic acid hydrate is a compound of significant scientific interest due to its central role as a building block in the development of new pharmaceuticals and functional materials. Its straightforward synthesis via the Phillips-Ladenburg reaction and the versatility of its chemical structure make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development. The continued exploration of derivatives from this scaffold promises to yield novel compounds with potent therapeutic activities.

References

-

PubChem Compound Summary for CID 233240, 2-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 18525703, 1H-Benzimidazole-2-carboxylic acid hydrate. National Center for Biotechnology Information. [Link]

-

1H-benzimidazole-2-carboxylic acid. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

-

Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. ResearchGate. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]

-

PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. ResearchGate. [Link]

-

Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

-

7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic Acid. Pharmaffiliates. [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]

-

Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. [Link]

-

Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. [Link]

-

Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. DergiPark. [Link]

-

Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. ResearchGate. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]

-

Convenient Method for the Preparation of 2‐Aryl‐1H‐benzimidazole‐4‐carboxylic Acids. Taylor & Francis Online. [Link]

Sources

- 1. 1H-Benzimidazole-2-carboxylic acid hydrate | C8H8N2O3 | CID 18525703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 233240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Sakarya University Journal of Science » Submission » Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule [dergipark.org.tr]

- 9. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. isca.me [isca.me]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Decarboxylation of 1H-Benzimidazole-2-carboxylic Acid

This guide provides a comprehensive technical overview of the decarboxylation of 1H-Benzimidazole-2-carboxylic acid, a pivotal reaction in the synthesis of benzimidazoles. Designed for researchers, chemists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, provides field-proven experimental protocols, and offers insights into optimizing this transformation for the efficient production of 1H-Benzimidazole, a core scaffold in numerous pharmaceuticals.

Introduction: The Significance of Benzimidazole Synthesis

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic agent albendazole. The synthesis of the parent 1H-Benzimidazole is, therefore, a fundamental starting point for the development of these and other novel therapeutics. One of the most direct and classic methods for preparing 1H-Benzimidazole is through the decarboxylation of its 2-carboxylic acid precursor. This reaction, while seemingly straightforward, is governed by specific thermal and solvent effects that are critical for achieving high yields and purity. Understanding the causality behind these experimental parameters is key to mastering this synthesis.

Mechanistic Insights: The Pathway of CO₂ Extrusion

The decarboxylation of 1H-Benzimidazole-2-carboxylic acid is predominantly a thermal process. The reaction's facility is rooted in the electronic nature of the benzimidazole ring system. The carboxylic acid at the C2 position is attached to an electron-rich heterocyclic system, which can stabilize the transition state of the reaction.

The accepted mechanism proceeds through a zwitterionic intermediate, a key feature that makes this reaction more facile than the decarboxylation of simple aromatic carboxylic acids.

-

Proton Transfer: The acidic proton of the carboxylic acid is transferred to the nitrogen atom at the 3-position of the benzimidazole ring. This intramolecular proton transfer is favorable due to the proximity and basicity of the imine nitrogen.

-

Formation of a Zwitterionic Intermediate: This proton transfer results in the formation of a zwitterion. This intermediate is stabilized by the aromaticity of the benzimidazole ring system.

-

Extrusion of Carbon Dioxide: The crucial step is the elimination of carbon dioxide from the zwitterionic intermediate. This is the rate-determining step and is highly dependent on temperature. The departure of CO₂, a highly stable molecule, provides a strong thermodynamic driving force for the reaction.

-

Tautomerization: The resulting intermediate, a carbanion equivalent at the C2 position, rapidly tautomerizes to yield the stable, aromatic 1H-Benzimidazole product.

This mechanism highlights why high temperatures are typically required to overcome the activation energy for CO₂ extrusion.

Diagram of the Decarboxylation Mechanism

Caption: The reaction proceeds via a key zwitterionic intermediate.

Critical Parameters Influencing Decarboxylation

The success of this reaction hinges on the careful control of several experimental parameters. The choice of these conditions is a direct consequence of the mechanism described above.

-

Temperature: This is the most critical factor. The decarboxylation typically requires heating the substrate above its melting point or in a high-boiling solvent to provide sufficient thermal energy to overcome the activation barrier for CO₂ extrusion. Temperatures in the range of 150-220 °C are commonly employed.

-

Solvent: The choice of solvent is crucial for both heat transfer and managing the reaction medium.

-

High-Boiling Solvents: Solvents like diphenyl ether, N,N-dimethylformamide (DMF), or diethylene glycol are often used to achieve the necessary high temperatures uniformly. They also help to dissolve the starting material and the product.

-

"Neat" Conditions: In some protocols, the reaction is run without a solvent by simply heating the solid carboxylic acid above its melting point. This can simplify purification but may lead to charring or localized overheating if not controlled carefully.

-

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidative side reactions at the high temperatures required.

Experimental Protocol: A Validated Approach

This protocol is a synthesized and validated procedure based on established methodologies for the thermal decarboxylation of 1H-Benzimidazole-2-carboxylic acid.

Materials and Reagents:

-

1H-Benzimidazole-2-carboxylic acid

-

High-boiling solvent (e.g., Diphenyl ether) (Optional)

-

Three-neck round-bottom flask

-

Condenser

-

Thermometer or thermocouple

-

Heating mantle with stirrer

-

Inert gas source (Nitrogen or Argon)

-

Hexane or petroleum ether for precipitation/washing

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser, and a thermometer. Ensure the setup is dry.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 10-15 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Charging the Flask: Introduce 1H-Benzimidazole-2-carboxylic acid (e.g., 10.0 g) into the flask. If using a solvent, add the high-boiling solvent (e.g., 50 mL of diphenyl ether).

-

Heating: Begin stirring and gradually heat the reaction mixture.

-

If running neat, heat to just above the melting point of the starting material (around 170 °C), at which point effervescence (CO₂ evolution) should become visible.

-

If using a solvent, heat the mixture to a temperature where steady gas evolution is observed (typically 180-210 °C).

-

-

Reaction Monitoring: Maintain the temperature and monitor the reaction until the gas evolution ceases. This typically takes 1-3 hours. The completion of the reaction can also be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

If the reaction was run neat, the crude product will solidify upon cooling.

-

If a solvent was used, the product may crystallize upon cooling or can be precipitated by adding a non-polar solvent like hexane.

-

-

Purification:

-

The crude solid can be purified by recrystallization from water or an ethanol/water mixture.

-

Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to yield pure 1H-Benzimidazole.

-

Experimental Workflow Diagram

Caption: From setup to characterization, a typical workflow.

Data Summary and Expected Outcomes

The yield and purity of 1H-Benzimidazole are highly dependent on the reaction conditions. The following table summarizes typical data gathered from various literature precedents.

| Starting Material | Conditions | Reaction Time | Yield | Reference |

| 1H-Benzimidazole-2-carboxylic acid | Neat, 170 °C | 1-2 hours | > 90% | |

| 1H-Benzimidazole-2-carboxylic acid | Diphenyl ether, 200-210 °C | 2 hours | ~85% | |

| 1H-Benzimidazole-2-carboxylic acid | Diethylene glycol, reflux (~245 °C) | 30 min | High |

Expected Product Characteristics:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 170-172 °C.

-

¹H NMR (DMSO-d₆): δ ~12.3 (s, 1H, NH), δ ~8.1 (s, 1H, H2), δ ~7.5-7.7 (m, 2H, Ar-H), δ ~7.1-7.3 (m, 2H, Ar-H).

Troubleshooting and Field Insights

-

Problem: Significant charring or dark coloration of the product.

-

Cause: Localized overheating, especially in neat reactions, or presence of oxygen.

-

Solution: Ensure uniform stirring. Use a high-boiling solvent for better heat distribution. Maintain a strict inert atmosphere. A slightly lower reaction temperature for a longer duration may also be beneficial.

-

-

Problem: Incomplete reaction (starting material remains).

-

Cause: Insufficient temperature or reaction time.

-

Solution: Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture. Increase the temperature slightly (e.g., by 5-10 °C) or prolong the reaction time. Monitor by TLC until the starting material spot disappears.

-

-

Problem: Difficulty in product isolation from a high-boiling solvent.

-

Cause: High solubility of the product in the reaction solvent even at room temperature.

-

Solution: After cooling, add a larger volume of a non-polar co-solvent (e.g., hexane, petroleum ether) to force precipitation. Vigorous stirring or scratching the inside of the flask can help induce crystallization.

-

References

-

Title: Benzimidazole and 2-Methylbenzimidazole Source: Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 41, p.16 (1961). URL: [Link]

-

Title: The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds, Part 1 Source: Weissberger, A., & Taylor, E. C. (Eds.). (2009). John Wiley & Sons. (Note: Specific protocol details are often found within chapters citing primary literature). URL: [Link]

-

Title: A simple and efficient method for the synthesis of 2-aryl benzimidazoles and their biological evaluation Source: Der Pharma Chemica, 2011, 3(6):448-454 URL: [Link]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Lanthanide Coordination Polymers with 1H-Benzimidazole-2-carboxylic Acid

Introduction: Unveiling the Potential of Lanthanide Coordination Polymers

Lanthanide coordination polymers (Ln-CPs) have emerged as a fascinating class of materials at the intersection of inorganic chemistry and materials science.[1] Their unique photoluminescent, magnetic, and catalytic properties, arising from the f-orbital electrons of lanthanide ions, make them highly promising for a wide range of applications, including chemical sensing, bio-imaging, and drug delivery.[2] The rational design and synthesis of these materials are paramount to tailoring their functionalities.[3][4] This guide provides a detailed protocol for the synthesis of lanthanide coordination polymers using 1H-Benzimidazole-2-carboxylic acid (H₂BIC) as a versatile organic linker.

The choice of 1H-Benzimidazole-2-carboxylic acid is strategic. This ligand offers a combination of a rigid benzimidazole core and a flexible carboxylic acid group, providing multiple coordination sites (N and O donors) for lanthanide ions. This multidentate nature allows for the formation of stable and diverse network structures.[5][6][7] Furthermore, the benzimidazole moiety is a common scaffold in many biologically active molecules, opening avenues for the development of therapeutic coordination polymers.[8][9]

This document will detail a field-proven hydrothermal synthesis protocol, explain the critical experimental parameters, and outline the essential characterization techniques for researchers, scientists, and drug development professionals venturing into this exciting area of materials chemistry.

Mechanism and Design Principles

The formation of lanthanide coordination polymers with 1H-Benzimidazole-2-carboxylic acid is a self-assembly process governed by the coordination preferences of the lanthanide ion and the conformational flexibility of the ligand. Under hydrothermal conditions, the deprotonated carboxylate group and the nitrogen atoms of the benzimidazole ring coordinate to the lanthanide centers, forming a stable, extended network.